molecular formula C14H14N2O4 B13675042 3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione

3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione

Cat. No.: B13675042
M. Wt: 274.27 g/mol
InChI Key: QFONUAVQVBYJRA-UHFFFAOYSA-N
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Description

3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound with the molecular formula C13H12N2O4. It is known for its unique structure, which includes a piperidine-2,6-dione core and a hydroxymethyl group attached to an isoindolinone moiety. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of piperidine-2,6-dione with an appropriate isoindolinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the isoindolinone and piperidine-2,6-dione moieties can be reduced to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield isoindolinone carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a methoxy group instead of a hydroxymethyl group, which can affect its reactivity and biological activity.

    3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar to the target compound but with a hydroxy group, influencing its solubility and interaction with biological targets.

Uniqueness

3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-[6-(hydroxymethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O4/c17-7-8-1-2-10-9(5-8)6-16(14(10)20)11-3-4-12(18)15-13(11)19/h1-2,5,11,17H,3-4,6-7H2,(H,15,18,19)

InChI Key

QFONUAVQVBYJRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CO

Origin of Product

United States

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